

Assessing the impact of Inclisiran on non-HDL cholesterol and apolipoprotein B

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS-Inclisiran sodium

Cat. No.: B15603270

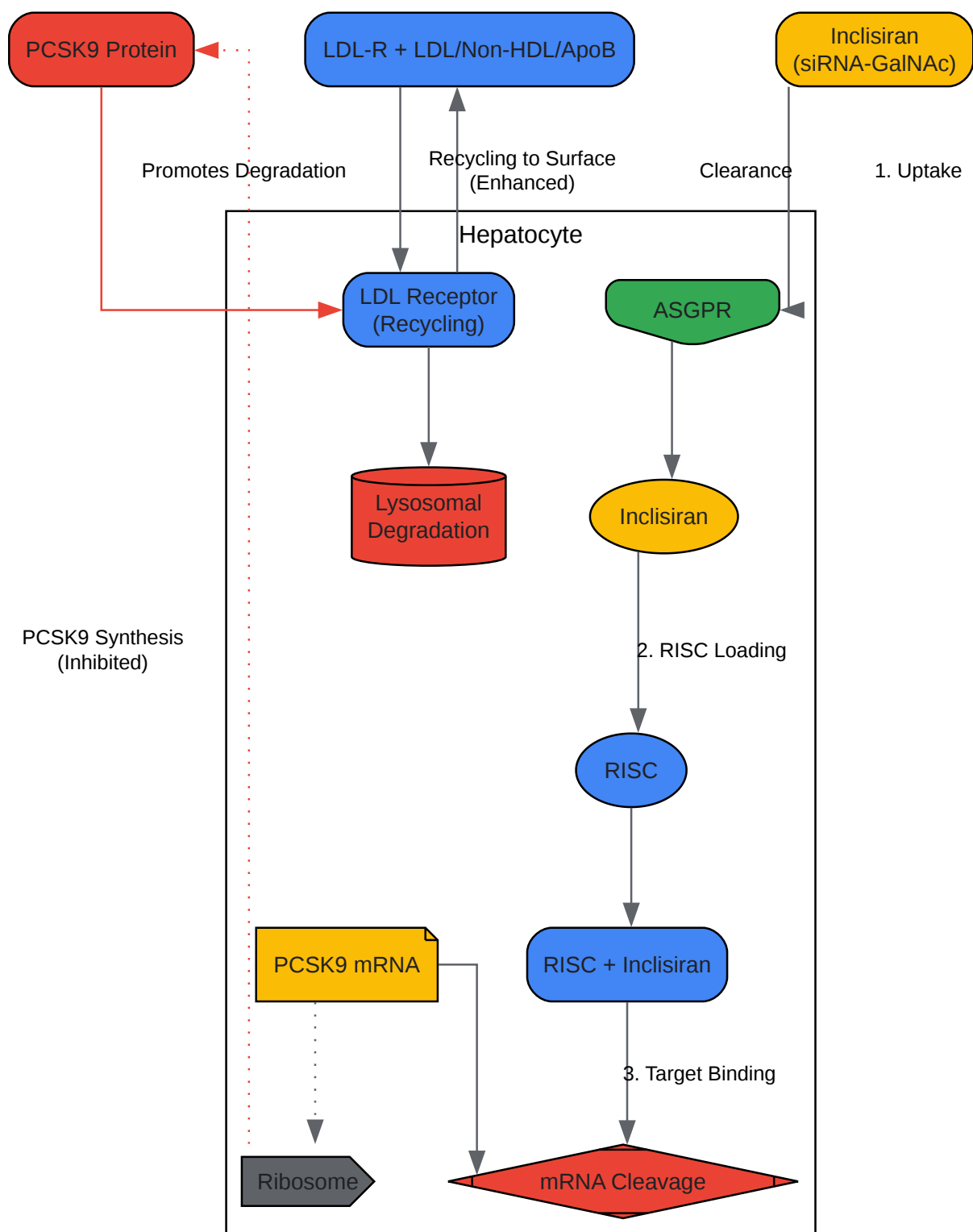
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An Objective Comparison of Inclisiran's Efficacy on Non-HDL Cholesterol and Apolipoprotein B

Inclisiran, a first-in-class small interfering RNA (siRNA) therapy, presents a novel mechanism for lowering atherogenic lipoproteins. This guide provides a detailed comparison of Inclisiran's impact on non-high-density lipoprotein cholesterol (non-HDL-C) and apolipoprotein B (ApoB), supported by data from pivotal clinical trials. It is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Inclisiran's performance relative to other lipid-lowering therapies.

Mechanism of Action: A Targeted Approach

Inclisiran specifically targets proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of LDL receptor metabolism.^{[1][2]} By inhibiting the hepatic synthesis of PCSK9, Inclisiran increases the number of LDL receptors on hepatocyte surfaces.^{[3][4]} This enhancement in receptor density leads to a more efficient clearance of LDL-C, and consequently, non-HDL-C and ApoB from the bloodstream.^[2] Unlike monoclonal antibodies that bind to extracellular PCSK9, Inclisiran acts intracellularly by degrading PCSK9 messenger RNA (mRNA), preventing its translation into protein.^{[5][6]}



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Caption: Inclisiran's mechanism of action in hepatocytes.

Comparative Efficacy: Quantitative Analysis

Clinical trials, primarily from the ORION program, have demonstrated Inclisiran's robust and sustained effect on non-HDL-C and ApoB levels. The data below summarizes the percentage reduction observed in key studies.

| Clinical Trial | Patient Population | Treatment Arm | Placebo-Corrected Mean Reduction in Non-HDL-C | Placebo-Corrected Mean Reduction in ApoB | Reference |
|--|---|------------------------------|---|--|--|
| ORION-1 | High cardiovascular risk with elevated LDL-C | Inclisiran (300 mg, 2 doses) | 46.0% (at day 180) | 41.0% (at day 180) | [7] |
| ORION-9 | Heterozygous Familial Hypercholesterolemia (HeFH) | Inclisiran | 43.6% (at day 510) | 36.9% (at day 510) | [8] |
| ORION-10 | Atherosclerotic Cardiovascular Disease (ASCVD) | Inclisiran | 47.4% (at day 510) | 43.1% (at day 510) | [8] |
| ORION-11 | ASCVD or ASCVD Risk Equivalents | Inclisiran | 43.3% (at day 510) | 38.9% (at day 510) | [8] |
| ORION-11 (Primary Prevention Sub-analysis) | Primary prevention, elevated LDL-C | Inclisiran | 39.5% (at day 510) | 35.8% (at day 510) | [8] [9] [10] |
| Pooled Analysis (ORION-9, -10, -11) | Very high-risk patients | Inclisiran | 46.0% | 42.0% | [11] |

| | | | | | |
|------------------------|----------------------|------------|-------|-------|---|
| Meta-Analysis (5 RCTs) | Hypercholesterolemia | Inclisiran | 39.5% | 34.6% | [12] [13] |
|------------------------|----------------------|------------|-------|-------|---|

A network meta-analysis comparing various non-statin therapies found that Inclisiran and PCSK9 monoclonal antibodies (alirocumab, evolocumab) are expected to provide similar clinically meaningful reductions in LDL-C.[\[14\]](#)[\[15\]](#) Another meta-analysis showed Inclisiran significantly reduced LDL-C compared to statins alone but had no significant difference when compared to a statin plus ezetimibe combination.[\[16\]](#)[\[17\]](#)

Experimental Protocols: The ORION Program

The ORION series of clinical trials forms the foundation of evidence for Inclisiran's efficacy and safety.

General Design: The ORION Phase III trials (e.g., ORION-9, -10, -11) were randomized, double-blind, placebo-controlled studies.[\[9\]](#)[\[11\]](#)

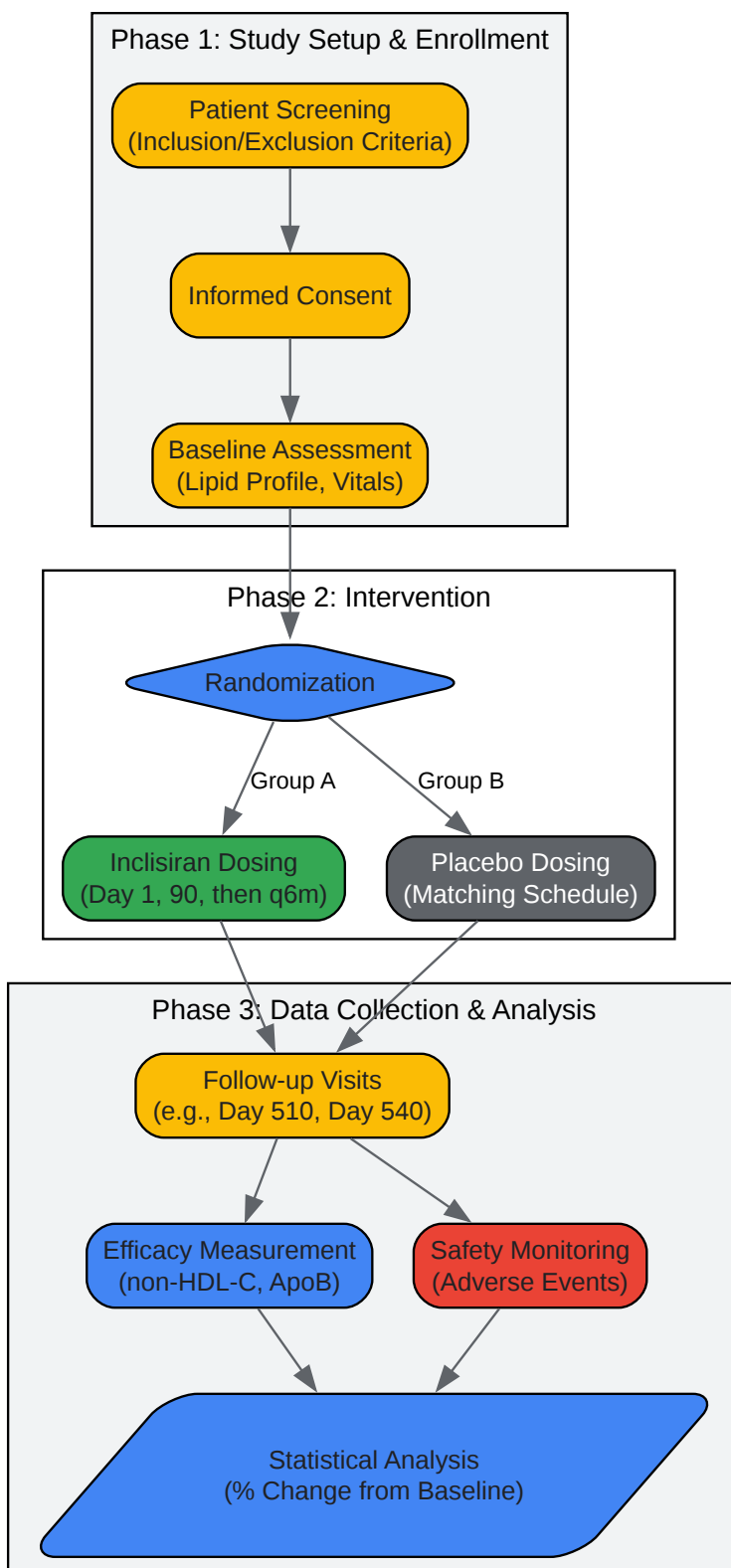
Participant Population: The trials enrolled patients with elevated LDL-C despite being on maximally tolerated doses of statin therapy.[\[9\]](#) The populations included patients with ASCVD, ASCVD risk equivalents, and HeFH.[\[11\]](#)[\[14\]](#)

Treatment Regimen: Participants were randomized to receive either Inclisiran or a placebo. The standard dosing for Inclisiran was a subcutaneous injection of 284 mg on day 1, day 90, and then every 6 months thereafter.[\[9\]](#)[\[10\]](#)

Endpoints:

- **Co-Primary Efficacy Endpoints:** The key measures of success were the percentage change in LDL-C from baseline to day 510 and the time-adjusted percentage change in LDL-C from baseline after day 90 and up to day 540.[\[9\]](#)[\[10\]](#)
- **Key Secondary Endpoints:** These included the absolute and percentage changes from baseline in non-HDL-C and ApoB, among other lipid parameters.[\[9\]](#)[\[10\]](#)

Safety Assessment: Safety and tolerability were monitored throughout the studies, with a focus on treatment-emergent adverse events, particularly injection-site reactions.[6][12]



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- To cite this document: BenchChem. [Assessing the impact of Inclisiran on non-HDL cholesterol and apolipoprotein B]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15603270#assessing-the-impact-of-inclisiran-on-non-hdl-cholesterol-and-apolipoprotein-b]

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